2-Ethylpyrazine
Overview
Description
2-Ethylpyrazine is an organic compound with the molecular formula C6H8N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive nutty, musty, and chocolate-like aroma, making it a valuable flavoring agent in the food industry .
Mechanism of Action
Target of Action
Ethylpyrazine is a member of the class of pyrazines . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Ethylpyrazine promotes vasodilation by enhancing nitric oxide (NO) synthesis and release . Therefore, the primary target of Ethylpyrazine could be the enzymes involved in NO synthesis.
Biochemical Pathways
The major formation of pyrazines, including Ethylpyrazine, occurs during the heating of food . Pyrazines can be synthesized chemically or biologically, and are used as flavoring additives . The nitrogen atoms in pyrazines are derived from amino acids, and the carbon atoms from sugars . .
Result of Action
The molecular and cellular effects of Ethylpyrazine’s action primarily involve the promotion of vasodilation through the enhancement of NO synthesis and release . This can lead to increased blood flow and potentially impact various physiological processes.
Action Environment
The action, efficacy, and stability of Ethylpyrazine can be influenced by various environmental factors. For instance, the formation of pyrazines, including Ethylpyrazine, is significantly influenced by the heating process of food . Furthermore, the presence of other compounds and the pH of the environment could potentially affect the stability and action of Ethylpyrazine.
Biochemical Analysis
Cellular Effects
Ethylpyrazine has been found to induce vasodilation by releasing nitric oxide in the rat thoracic aorta . This suggests that Ethylpyrazine can influence cell function and potentially impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
It is known that pyrazines, including Ethylpyrazine, are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation . The pyrazine ring is not cleaved in this process .
Dosage Effects in Animal Models
It is known that pyrazine derivatives are safe at the proposed maximum dose level (0.5 mg/kg complete feed) as feed for cattle, salmonids, and non-food-producing animals .
Metabolic Pathways
Ethylpyrazine is involved in the metabolic pathways of pyrazines. Pyrazines are metabolized via hydroxylation and are excreted as glucuronates or bound to glutathione via the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylpyrazine can be synthesized through various methods. One common approach involves the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield this compound . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the Maillard reaction, which occurs between amino acids and reducing sugars during the roasting process of food products such as coffee beans and sesame seeds . This method is favored due to its efficiency and the high yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of oxidizing agents, leading to the formation of nitrogen oxides and other by-products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric acid for oxidation and hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound include nitrogen oxides, carbon monoxide, and carbon dioxide . These products are often analyzed using techniques such as gas chromatography and mass spectrometry to determine their composition and concentration.
Scientific Research Applications
2-Ethylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the Maillard reaction and its role in food flavor development . In medicine, this compound is investigated for its potential therapeutic effects, including its ability to induce vasodilation by activating endothelial nitric oxide synthase . In the industry, it is used as a flavoring agent in various food products due to its distinctive aroma .
Comparison with Similar Compounds
- Pyrazine
- 2-Methylpyrazine
- 2,5-Dimethylpyrazine
- Tetramethylpyrazine
Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, this compound is particularly noted for its nutty and chocolate-like aroma . Tetramethylpyrazine, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .
Properties
IUPAC Name |
2-ethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFIJIWMDBAGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065676 | |
Record name | Ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour | |
Record name | 2-Ethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17014 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
152.00 to 153.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981-1.000 | |
Record name | 2-Ethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.67 [mmHg] | |
Record name | 2-Ethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17014 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13925-00-3, 1392-50-3 | |
Record name | 2-Ethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13925-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moldin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001392503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QO4LUV16Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Ethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.
A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze ethylpyrazine in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]
A: While specific data on ethylpyrazine's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]
A: Ethylpyrazine is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]
A: Roasting often leads to an increase in ethylpyrazine concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]
A: Ethylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]
A: Yes, ethylpyrazine has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]
A: Research has shown that pyrazine and some of its derivatives, including ethylpyrazine, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []
A: While ethylpyrazine is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]
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